(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide
Overview
Description
2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide is an impurity of Atorvastatin which is a selective, competitive HMG-CoA reductase.
Atorvastatin Impurity 17 is an impurity of Atorvastatin.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Novel Impurities : Research indicates the synthesis of novel impurities in the compound, highlighting its role in the development of atorvastatin intermediates and the characterization of these impurities through spectral techniques (A. Naidu & G. Sharma, 2017).
- Intermediate for Atorvastatin : The compound is a key intermediate in the synthesis of atorvastatin, a widely used statin medication. Different synthesis routes and the structure identification of intermediates are explored in this context (Zhou Kai, 2010).
Medicinal Chemistry Applications
- Atorvastatin Lactone Synthesis : A study demonstrates its use in the synthesis of atorvastatin lactone, showcasing a method to access the antihyperlipidemic drug atorvastatin calcium (Verónica Estévez, M. Villacampa, & J. Menéndez, 2014).
- Synthesis of Pyrrolo[1,2-b]pyridazine Derivatives : The compound's reaction with tertiary butyl carbazate and subsequent condensation provides a new approach to pyrrolo[1,2-b]pyridazine derivatives, which have potential applications in medicinal chemistry (Rajeshwar Reddy Sagyam et al., 2009).
Pharmacological Insights
- Selective Met Kinase Inhibition : The derivative of the compound has been identified as a selective Met kinase inhibitor with potential in cancer treatment, demonstrated by its effectiveness in tumor models and advancement into clinical trials (G. M. Schroeder et al., 2009).
Chemical Synthesis and Characterization
- Characterization of Isomers : The compound's isomers have been synthesized and characterized, indicating its structural diversity and relevance in chemical research (M. Dybek et al., 2019).
properties
IUPAC Name |
(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO3/c1-17(2)24(29)23(26(31)28-21-11-7-4-8-12-21)22(18-9-5-3-6-10-18)25(30)19-13-15-20(27)16-14-19/h3-17H,1-2H3,(H,28,31)/b23-22+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOFTHHBESIRLG-GHVJWSGMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)/C(=C(/C1=CC=CC=C1)\C(=O)C2=CC=C(C=C2)F)/C(=O)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Atorvastatin Impurity 17 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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